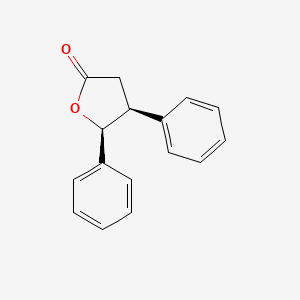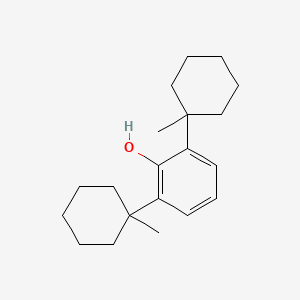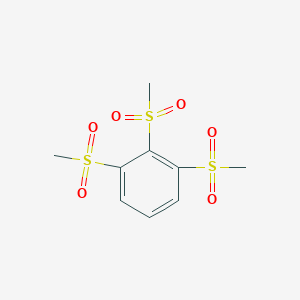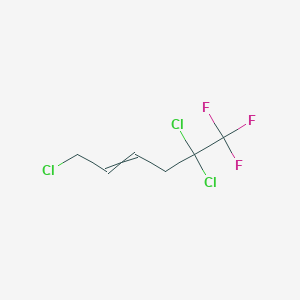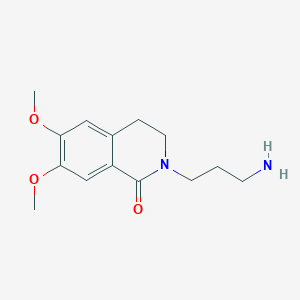![molecular formula C27H34O2Si B14469466 Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane CAS No. 65177-71-1](/img/structure/B14469466.png)
Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane is an organosilicon compound known for its unique structural properties and potential applications in various scientific fields. This compound features a silane core with three methyl groups and a complex propoxy substituent, making it a subject of interest in organic and inorganic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane typically involves the reaction of 1,1,2-triphenyl-2-[(propan-2-yl)oxy]propanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
1,1,2-triphenyl-2-[(propan-2-yl)oxy]propanol+trimethylchlorosilane→Trimethyl1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxysilane+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the silicon center, often facilitated by fluoride ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tetra-n-butylammonium fluoride (TBAF), potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce silanes with different substituents.
Aplicaciones Científicas De Investigación
Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its role in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane involves its ability to form stable bonds with various organic and inorganic substrates. The silicon center can participate in nucleophilic substitution reactions, allowing the compound to act as a versatile intermediate in synthetic pathways. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: A simpler silane compound with three methyl groups attached to silicon.
Trimethyl(propoxy)silane: Similar structure but with a propoxy group instead of the complex triphenyl-propoxy substituent.
(1,1-Dimethyl-2-propynyl)oxy trimethylsilane: Contains a propynyl group, offering different reactivity.
Uniqueness
Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane is unique due to its complex substituent structure, which imparts distinct reactivity and stability compared to simpler silane compounds. This makes it particularly valuable in specialized synthetic applications and advanced material production.
Propiedades
Número CAS |
65177-71-1 |
|---|---|
Fórmula molecular |
C27H34O2Si |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
trimethyl-(1,1,2-triphenyl-2-propan-2-yloxypropoxy)silane |
InChI |
InChI=1S/C27H34O2Si/c1-22(2)28-26(3,23-16-10-7-11-17-23)27(29-30(4,5)6,24-18-12-8-13-19-24)25-20-14-9-15-21-25/h7-22H,1-6H3 |
Clave InChI |
ZGMSPZSVOGBKQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(C)(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-4-(octa-1,2-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B14469387.png)
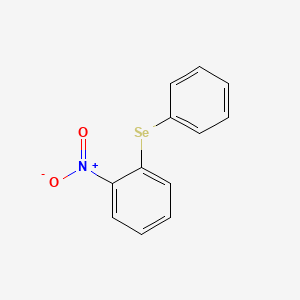
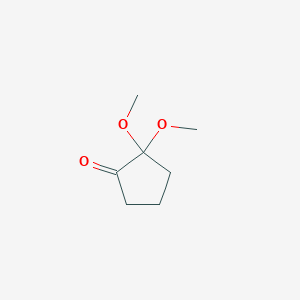
![5-ethoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14469396.png)

![4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate](/img/structure/B14469409.png)
